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The data below summarizes the available experimental data on MI-773's binding affinity for the MDM?2

protein.
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MI-773 MDM2  0.88 nM [1] 8.2 nM [1] [2] Fluorescence-polarization
(FP) binding assay [1]

SAR405838 (MI-773 MDM2  0.88 nM [1] Information Fluorescence-polarization

diastereomer) Missing (FP) binding assay [1]

Detailed Experimental Protocols

The key experiments measuring MI-773's binding and cellular activity used the following methodologies:

¢ Fluorescence-polarization (FP) binding assay: This is the primary method used to determine MI-
773's binding affinity (Ki) to MDM2. In this cell-free assay, binding affinities were determined by
competing MI-773 against a fluorescently labeled p53 peptide for the p53-binding pocket of the
MDM2 protein [1].

¢ Biolayer Interferometry: This technology was specifically used to determine MI-773's binding affinity
to MDMX, though the results are not numerically stated in the available sources [1].

e Cell growth inhibition assay: The anti-cancer activity of MI-773 was determined in a panel of cancer
cell lines using a water-soluble tetrazolium-based assay (a measure of cell viability). Incubation times
were approximately 48 hours [1].
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Mechanism of Action and Therapeutic Context

MI1-773 functions as a potent and selective MDM2-p53 protein-protein interaction (PPI) inhibitor [2]. Its

therapeutic effect is achieved by disrupting the interaction between MDM2 and the tumor suppressor protein

pS3.

The following diagram illustrates the mechanism of action of MI-773:
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This mechanism is critically dependent on the tumor having a wild-type TP53 gene. Cell-based studies
consistently show that MI-773 potently inhibits growth in cancer cell lines with wild-type p53 but displays
high selectivity and minimal effect in cell lines with mutated or deleted p53 [1] [3].

Research Status and Comparison to Other Agents

¢ Research Status: MI-773 (and its diastereomer, SAR405838) has been evaluated in preclinical
studies and has progressed to Phase | clinical trials for patients with advanced solid tumors [4] [1].

e Comparison with Nutlin-3a: MI-773 has a superior anti-tumor potency profile compared to Nutlin-3a,
the first well-characterized MDM2 inhibitor, while maintaining a similar mechanism and selectivity

pattern [4].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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